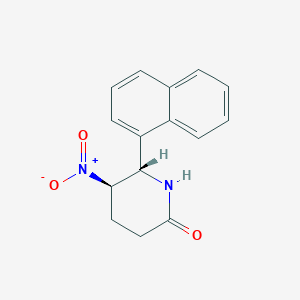
Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is a synthetic organic compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with 3,4-dichlorophenyl, 2-hydroxyethyl, and 2-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- typically involves the reaction of 3,4-dichloroaniline, 2-hydroxyethylamine, and 2-methylaniline with a suitable isocyanate or carbodiimide. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production capacity. The process typically includes steps such as mixing, reaction, purification, and isolation of the final product.
化学反应分析
Types of Reactions
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.
Materials Science: Utilization in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-
Uniqueness
Compared to similar compounds, Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is unique due to the specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
属性
CAS 编号 |
61293-80-9 |
|---|---|
分子式 |
C16H16Cl2N2O2 |
分子量 |
339.2 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-3-5-15(11)20(8-9-21)16(22)19-12-6-7-13(17)14(18)10-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) |
InChI 键 |
JAQGNMGINIWEIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


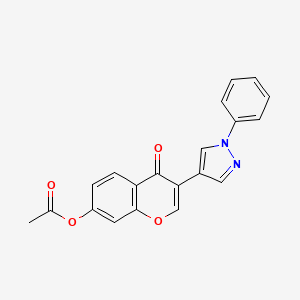
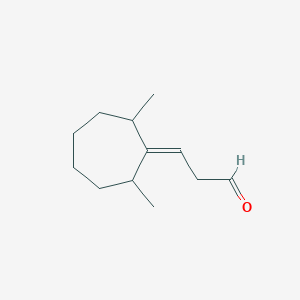
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
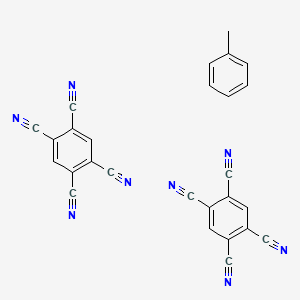
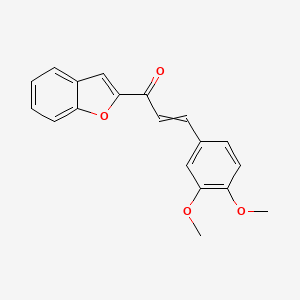
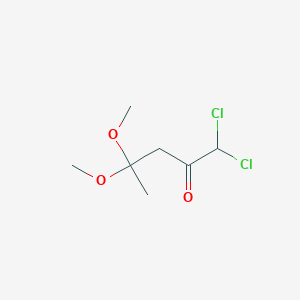
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
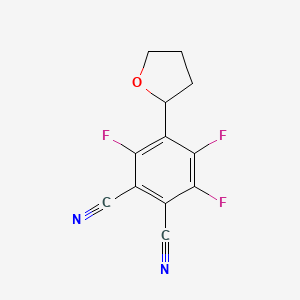

![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
